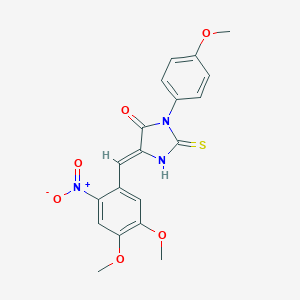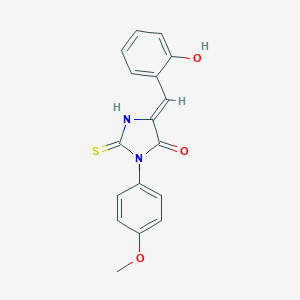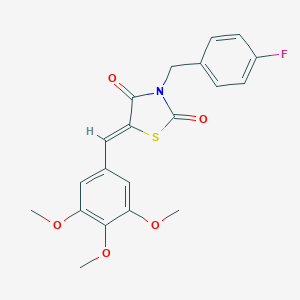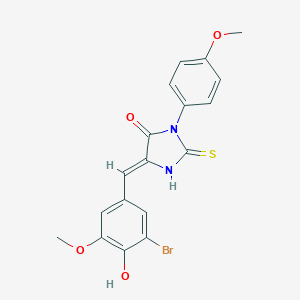![molecular formula C23H14Cl2N2O2S B307062 2-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B307062.png)
2-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a compound that belongs to the thiazolo[3,2-a]benzimidazole family. This compound has been of great interest to the scientific community due to its potential applications in medical research.
Mecanismo De Acción
The mechanism of action of 2-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that the compound may act as an acetylcholinesterase inhibitor, which could explain its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been found to induce cell cycle arrest, inhibit angiogenesis, and suppress tumor growth. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of using the compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Direcciones Futuras
There are several future directions for research on 2-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of interest is the development of novel derivatives of the compound with improved potency and reduced toxicity. Another area of research is the investigation of the compound's mechanism of action, which could lead to the development of new treatments for cancer and neurodegenerative diseases. Finally, studies are needed to determine the optimal dosage and administration route of the compound for use in clinical trials.
Métodos De Síntesis
The synthesis of 2-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde in the presence of acetic acid. The resulting intermediate is then reacted with 2-chlorobenzyl alcohol to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential applications in medical research. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H14Cl2N2O2S |
|---|---|
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
(2Z)-2-[[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H14Cl2N2O2S/c24-16-6-2-1-5-15(16)13-29-20-10-9-14(11-17(20)25)12-21-22(28)27-19-8-4-3-7-18(19)26-23(27)30-21/h1-12H,13H2/b21-12- |
Clave InChI |
OEXURABHCMOGSV-MTJSOVHGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)


![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)


![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)


![(2-Chloro-6-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307001.png)
